molecular formula C11H9NO2 B2862155 3-(1-Cyanocyclopropyl)benzoic acid CAS No. 884001-11-0

3-(1-Cyanocyclopropyl)benzoic acid

Cat. No.: B2862155
CAS No.: 884001-11-0
M. Wt: 187.198
InChI Key: PVBYCSQRUNOEMD-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclopropyl)benzoic acid is an organic compound with the molecular formula C11H9NO2. It is characterized by a benzoic acid moiety substituted with a 1-cyanocyclopropyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyanocyclopropyl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with sodium and alkylnitrile in a liquid ammonia solvent. This method is advantageous due to its economic feasibility and industrial applicability . The general reaction scheme is as follows:

    Starting Material: 2-chlorobenzoic acid metal salt.

    Reagents: Sodium, alkylnitrile, liquid ammonia.

    Conditions: The reaction is carried out under basic conditions, often using sodium amide as a base.

This method avoids the use of highly toxic reagents like sodium cyanide, making it a safer and more efficient process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyanocyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Cyanocyclopropyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Cyanocyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that exert their effects by inhibiting enzymes or modulating receptor activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cyanocyclopropyl)benzoic acid
  • 3-(1-Cyanocyclopropyl)phenylacetic acid
  • 3-(1-Cyanocyclopropyl)benzamide

Uniqueness

3-(1-Cyanocyclopropyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

3-(1-cyanocyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBYCSQRUNOEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 33 (1.56 g, 7.75 mmol) in 25 mL of THF/MeOH/H2O (3/1/1) was added lithium hydroxide (613 mg, 25.6 mmol) in water (5 mL). The mixture was stirred overnight at rt. Concentrated in vacuo and the resulting solution was acidified with 1N HCl (until pH=1). The resulting precipitate was collected and washed with water and dried to give 3-(1-cyanocyclopropyl)benzoic acid 34 (1.19 g, 82%). NMR (400 MHz, CDCl3) 1.49 (m, 2H), 1.81 (m, 2H), 7.50 (t, J=7.8 Hz, 1H), 7.67 (m, 1H), 7.94 (m, 1H), 8.05 (m, 1H).
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 3-(1-cyanocyclopropyl)benzoate (1.3 g, 6.4 mmol) in tetrahydrofuran (12 mL) were added lithium hydroxide-monohydrate (0.44 g, 11 mmol), methanol (4.0 mL) and water (6.0 mL), and the mixture was stirred at room temperature for 14 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (5.0 mL). The mixture was adjusted to pH 5 by slowly adding 1N hydrochloric acid. The precipitated white precipitate was collected by filtration, washed with water, and air-dried to give the title compound (0.73 g, 61%) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
lithium hydroxide-monohydrate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-(1-cyanocyclopropyl)benzoate (1.3 g, 6.4 mmol) in tetrahydrofuran (12 mL) were added lithium hydroxide•monohydrate (0.44 g, 11 mmol), methanol (4.0 mL) and water (6.0 mL), and the mixture was stirred at room temperature for 14 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (5.0 mL). 1N Hydrochloric acid was slowly added to the mixture to adjust the pH to 5. The precipitated white precipitate was collected by filtration, washed with water, and dried to give the title compound (0.73 g, 61%) as a white powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium hydroxide•monohydrate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
61%

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